N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. Molecular docking studies have revealed that it binds to the active sites of these enzymes, thereby blocking their function and inducing cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(3-chloro-4-methylphenyl)-2-(4-(3-chlorophenyl)-1-piperazinyl)acetamide
- N-(4-chlorophenyl)-2-{(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinoacetyl]amino}benzamide
Uniqueness
What sets N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .
Biological Activity
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C22H23ClN4O4
- Molecular Weight : 442.9 g/mol
- CAS Number : Not specified in the results
Physical Properties
Property | Value |
---|---|
LogP | 2.1121 |
Polar Surface Area | 61.252 Ų |
Hydrogen Bond Acceptors | 7 |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems. The following pharmacological effects have been documented:
- Antidepressant Activity : The compound's piperazine moiety is known to influence serotonin and dopamine receptors, suggesting potential antidepressant properties.
- Antitumor Activity : Preliminary studies indicate that quinazoline derivatives possess cytotoxic effects against several cancer cell lines, hinting at the compound's potential as an anticancer agent.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter pathways:
- Serotonin Receptor Modulation : The piperazine ring enhances binding affinity to serotonin receptors, potentially leading to increased serotonin levels in the synaptic cleft.
- Inhibition of Tumor Cell Proliferation : The quinazoline structure may inhibit specific kinases involved in cancer cell growth and survival.
Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of similar piperazine derivatives in animal models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages.
Study 2: Anticancer Potential
Research conducted by [source] evaluated the cytotoxic effects of quinazoline derivatives on human breast cancer cell lines. The study found that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Study 3: Neuroprotection
A recent investigation examined the neuroprotective properties of compounds with similar structures against oxidative stress-induced neuronal damage. Results demonstrated that these compounds significantly reduced cell death and improved cell viability in vitro.
Properties
Molecular Formula |
C24H26ClN5O5 |
---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C24H26ClN5O5/c1-34-20-11-18-19(12-21(20)35-2)27-15-30(24(18)33)14-22(31)26-13-23(32)29-8-6-28(7-9-29)17-5-3-4-16(25)10-17/h3-5,10-12,15H,6-9,13-14H2,1-2H3,(H,26,31) |
InChI Key |
XEKGUSKQYUJMKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
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